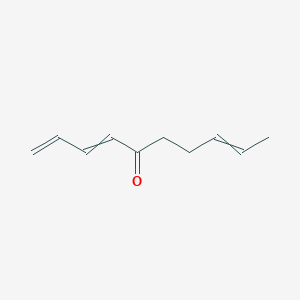![molecular formula C16H24O3 B14528542 Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione CAS No. 62788-47-0](/img/structure/B14528542.png)
Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione is a complex organic compound belonging to the class of annulenes. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds. This compound is characterized by its unique structure, which includes a twelve-membered ring with three ketone groups at positions 2, 5, and 10.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule through a series of reactions, including hydrogenation and oxidation. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactivity of annulenes and related structures.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and hydrogen-bonded organic frameworks (HOFs)
Mechanism of Action
The mechanism of action of Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, including hydrogen bonding, π-π stacking, and charge transfer. These interactions can influence the compound’s reactivity and its effects on biological systems. For example, its ability to form hydrogen-bonded networks makes it a valuable component in the design of HOF materials .
Comparison with Similar Compounds
Similar Compounds
- Cyclodecapentaene ( 10annulene): A ten-membered ring with conjugated double bonds, which is not aromatic due to ring strain .
Cyclododecahexaene ([12]annulene): A twelve-membered ring with alternating single and double bonds, known for its non-aromatic properties due to lack of planarity .
Uniqueness
Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione is unique due to its specific arrangement of ketone groups and its ability to form stable hydrogen-bonded networks. This makes it particularly valuable in the development of advanced materials and in studies of molecular interactions and reactivity.
Properties
CAS No. |
62788-47-0 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2,4,4a,5,6,7,8,10,11,12,13,14a-dodecahydro-1H-benzo[12]annulene-3,9,14-trione |
InChI |
InChI=1S/C16H24O3/c17-13-6-2-1-5-12-11-14(18)9-10-15(12)16(19)8-4-3-7-13/h12,15H,1-11H2 |
InChI Key |
DGCUKHWGEQYWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCCCC(=O)C2CCC(=O)CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-](/img/structure/B14528483.png)
![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide]](/img/structure/B14528488.png)
![Benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]-](/img/structure/B14528490.png)


![2-[(1S,3R)-3-phenylcyclopentyl]acetamide](/img/structure/B14528499.png)
![[1-(Benzenesulfonyl)-3-bromobut-3-en-1-yl]benzene](/img/structure/B14528514.png)


![[3-(Ethylsulfanyl)cyclohexylidene]propanedinitrile](/img/structure/B14528524.png)
![4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14528525.png)

